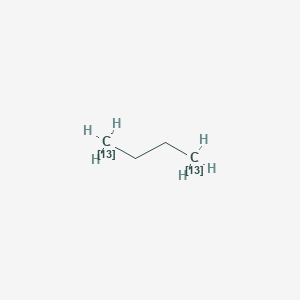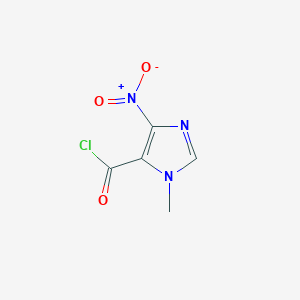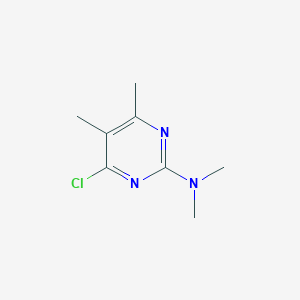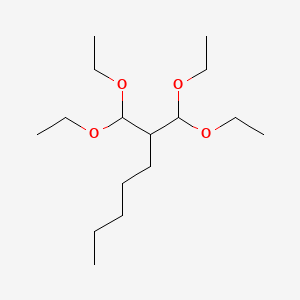
Butane-1,4-13C2
Overview
Description
Butane-1,4-13C2 is a labeled compound of butane where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling is used to trace the compound in various chemical reactions and processes. The molecular formula of this compound is 13CH3CH2CH213CH3, and it has a molecular weight of 60.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including the catalytic hydrogenation of 13C-labeled butenes or the reaction of 13C-labeled precursors with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of Butane-1,4-13C2 involves the use of specialized reactors and catalysts to ensure high isotopic purity and yield. The process often includes steps such as purification, distillation, and quality control to achieve the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions: Butane-1,4-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to butanol or butanoic acid under controlled conditions.
Reduction: Hydrogenation to produce butane.
Substitution: Halogenation to form butyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst
Major Products Formed:
Oxidation: Butanol, butanoic acid.
Reduction: Butane.
Substitution: Butyl chloride, butyl bromide
Scientific Research Applications
Butane-1,4-13C2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Tracing reaction pathways and mechanisms.
Biology: Studying metabolic processes and enzyme activities.
Medicine: Investigating drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of Butane-1,4-13C2 involves its participation in chemical reactions where the carbon-13 isotopes can be tracked using spectroscopic methods. This allows researchers to study the molecular targets and pathways involved in various processes, providing insights into reaction mechanisms and dynamics .
Comparison with Similar Compounds
Butane-1-13C: A single carbon-13 labeled butane.
Butane-13C4: All four carbon atoms are labeled with carbon-13.
2-Methylpropane-2-d: A deuterium-labeled isomer of butane
Uniqueness: Butane-1,4-13C2 is unique due to its specific labeling at the 1 and 4 positions, making it particularly useful for studying specific reaction sites and pathways. This selective labeling provides more detailed information compared to uniformly labeled compounds .
Properties
IUPAC Name |
(1,4-13C2)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538759 | |
| Record name | (1,4-~13~C_2_)Butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69105-48-2 | |
| Record name | (1,4-~13~C_2_)Butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69105-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















